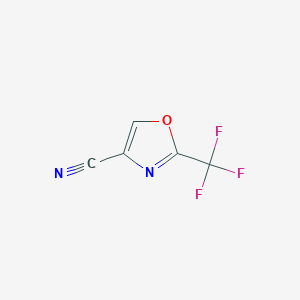

2-(Trifluoromethyl)-1,3-oxazole-4-carbonitrile

Description

Significance of Fluorinated Heterocycles in Contemporary Organic Synthesis and Chemical Sciences

Fluorinated heterocyclic compounds have garnered immense attention in recent decades across various scientific disciplines, including medicinal chemistry, agrochemicals, and materials science. nih.govtandfonline.com The introduction of fluorine into heterocyclic systems can profoundly alter their physical, chemical, and biological properties. researchgate.net The high electronegativity of fluorine, the strength of the carbon-fluorine bond, and the unique steric profile of fluorine-containing groups can lead to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. researchgate.netresearchgate.net Consequently, the development of novel synthetic methodologies for accessing fluorinated heterocycles remains a vibrant area of research in contemporary organic chemistry. nih.gov

Overview of 1,3-Oxazole Chemistry: Historical Development and Current Trends

The 1,3-oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. jeol.com The chemistry of oxazoles dates back to the 19th century, with significant advancements made during the 20th century, partly driven by the discovery of naturally occurring oxazole-containing compounds with potent biological activities. americanelements.comnist.gov Historically, synthetic methods such as the Robinson-Gabriel synthesis and the van Leusen reaction have been pivotal in constructing the oxazole (B20620) core. jeol.comulisboa.pt Current trends in oxazole chemistry focus on the development of more efficient and regioselective synthetic methods, including transition-metal-catalyzed cross-coupling reactions to functionalize the oxazole ring, and the exploration of oxazoles as versatile intermediates in the synthesis of more complex molecules. jeol.comnist.gov The oxazole moiety is a key structural component in numerous pharmaceuticals, natural products, and functional materials. nist.govulisboa.pt

Rationalization for the Incorporation of Trifluoromethyl and Carbonitrile Functionalities

The specific substitution pattern of 2-(Trifluoromethyl)-1,3-oxazole-4-carbonitrile, featuring a trifluoromethyl group at the 2-position and a carbonitrile group at the 4-position, is a deliberate design choice rooted in the principles of medicinal and materials chemistry.

The trifluoromethyl (-CF3) group is a prominent electron-withdrawing group known for its ability to enhance the metabolic stability of a molecule by blocking sites susceptible to oxidative metabolism. researchgate.netacs.org Its lipophilicity can improve a compound's membrane permeability and bioavailability. researchgate.net Furthermore, the strong electron-withdrawing nature of the -CF3 group can modulate the acidity or basicity of nearby functional groups and influence intermolecular interactions. acs.org In drug design, the trifluoromethyl group is often employed as a bioisostere for other groups like a methyl or chloro group to fine-tune the steric and electronic properties of a lead compound. acs.org

The carbonitrile (-CN) group , also known as a nitrile group, is a versatile functional group in organic chemistry. chemsrc.com It is a strong electron-withdrawing group that can participate in hydrogen bonding and dipole-dipole interactions, thereby enhancing the binding affinity of a molecule to its biological target. chemicalbook.com The nitrile group can also serve as a synthetic handle for further chemical transformations. chemsrc.com In medicinal chemistry, the incorporation of a nitrile group has been a successful strategy in the design of numerous approved drugs. chemicalbook.com

The combination of a trifluoromethyl group and a carbonitrile group on the oxazole scaffold is anticipated to result in a molecule with unique electronic properties, enhanced stability, and a high potential for biological activity and utility in materials science.

Interdisciplinary Relevance of this compound for Future Research Directions

The structural features of this compound position it as a promising candidate for exploration in several interdisciplinary research areas. Its potential as a building block in the synthesis of novel pharmaceuticals is significant, given the prevalence of both fluorinated compounds and nitrile-containing molecules in drug discovery. chemicalbook.comacs.org The electron-deficient nature of the ring system, imparted by the two strong electron-withdrawing groups, could also make it a valuable component in the design of new organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Furthermore, the unique spectroscopic signatures expected from this molecule, particularly in 19F NMR, could be leveraged in the development of new chemical probes and sensors. The synthesis and further investigation of the reactivity and properties of this compound are therefore poised to open new avenues in heterocyclic chemistry and its allied fields.

Structure

3D Structure

Properties

IUPAC Name |

2-(trifluoromethyl)-1,3-oxazole-4-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HF3N2O/c6-5(7,8)4-10-3(1-9)2-11-4/h2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INEHIDGQRZPCGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(O1)C(F)(F)F)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HF3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Pathways of 2 Trifluoromethyl 1,3 Oxazole 4 Carbonitrile

Reactivity of the 1,3-Oxazole Heterocyclic System

The 1,3-oxazole ring is an aromatic heterocycle characterized by a pyridine-type nitrogen at position 3 and a furan-type oxygen at position 1. pharmaguideline.com This arrangement influences its electronic properties and reactivity. The presence of two powerful electron-withdrawing groups, the trifluoromethyl group at C2 and the carbonitrile at C4, renders the oxazole (B20620) ring in 2-(trifluoromethyl)-1,3-oxazole-4-carbonitrile exceptionally electron-deficient.

Electrophilic and Nucleophilic Reaction Patterns on the Oxazole Ring

Electrophilic Substitution: Electrophilic substitution on an unsubstituted oxazole ring is generally difficult due to the ring's inherent electron deficiency compared to other five-membered heterocycles like furan (B31954) or pyrrole. pharmaguideline.com The reaction, when it occurs, typically proceeds at the C4 position. However, in the case of this compound, the extreme deactivation of the ring by the -CF₃ and -CN groups makes electrophilic attack highly improbable under standard conditions. Reactions such as nitration or sulfonation are generally not observed on such highly electron-deficient oxazole rings. pharmaguideline.com

Nucleophilic Substitution: The electron-poor nature of the oxazole ring in this molecule makes it a prime candidate for nucleophilic attack. Generally, nucleophilic attack on the oxazole ring can lead to substitution or, more commonly, ring cleavage rather than simple substitution. pharmaguideline.com The most electron-deficient carbon atoms, C2 and C5, are the most likely sites for nucleophilic addition. The presence of a halogen atom at the C2 position of an oxazole ring, for instance, can be readily displaced by a nucleophile. pharmaguideline.com While the target molecule lacks a leaving group for a typical SNAr reaction, strong nucleophiles can add to the ring, initiating ring-opening pathways (see Section 3.1.3).

Cycloaddition Reactions (e.g., Diels-Alder) of the Oxazole Core

Oxazoles can function as dienes in [4+2] cycloaddition reactions, a property derived from the furan-like oxygen atom. pharmaguideline.com These reactions are a valuable tool for synthesizing highly substituted pyridine (B92270) and furan derivatives. researchgate.net The reactivity of the oxazole diene is sensitive to its electronic properties.

Typically, electron-releasing substituents on the oxazole ring facilitate Diels-Alder reactions with electron-poor dienophiles. pharmaguideline.com Conversely, the electron-deficient nature of this compound suggests it would be highly reactive in inverse-electron-demand Diels-Alder reactions with electron-rich dienophiles, such as enamines or vinyl ethers. Activation of the oxazole nitrogen with a Lewis or Brønsted acid can also facilitate cycloaddition with even simple alkenes like ethylene (B1197577) by lowering the LUMO energy of the diene. nih.gov

The typical outcome of a Diels-Alder reaction of an oxazole with an alkene is the formation of a bicyclic adduct which then undergoes a retro-Diels-Alder reaction, losing a molecule (often water, an alcohol, or a nitrile) to form a substituted pyridine.

| Reaction Type | Partner | Expected Intermediate | Final Product Type | Driving Factor |

|---|---|---|---|---|

| Inverse-Electron-Demand Diels-Alder | Electron-rich alkene (e.g., vinyl ether) | Bicyclic ether adduct | Substituted Pyridine | Electron-deficient oxazole ring |

| Inverse-Electron-Demand Diels-Alder | Electron-rich alkyne | Bicyclic adduct | Substituted Furan | Electron-deficient oxazole ring |

Beyond [4+2] cycloadditions, related trifluoromethylated nitrile compounds, such as CF₃CN, are known to participate in [3+2] cycloadditions with 1,3-dipoles like nitrile imines to form various five-membered heterocycles. mdpi.comnih.gov This suggests that the nitrile group or the oxazole ring of the target molecule could potentially engage in similar dipolar cycloaddition pathways.

Ring-Opening and Rearrangement Reactions of the Oxazole Nucleus

The high degree of electron deficiency in the oxazole ring of this compound makes it susceptible to ring-opening initiated by nucleophiles. This is a common fate for oxazoles under nucleophilic conditions. pharmaguideline.com

A relevant study on substituted 5-morpholino-1,3-oxazole-4-carbonitriles demonstrates this reactivity. exlibrisgroup.comcolby.edu When treated with hydrazine (B178648) hydrate, the outcome depends on the nature of the substituent at the C2 position. For instance, a 4-phthalimidobutyl group at C2 leads to an intramolecular reaction cascade involving nucleophilic attack by the hydrazine, ring-opening of the oxazole, and subsequent recyclization to form a new heterocyclic system (an imidazo[1,2-a]pyridine (B132010) derivative). exlibrisgroup.comcolby.edu This highlights a pathway where a nucleophile attacks the oxazole ring, leading to its cleavage and rearrangement into a more stable structure.

In another synthetic strategy, oxazoles can be intentionally deconstructed through a [4+2]/retro-[4+2] sequence, effectively serving as a synthetic equivalent of a nitrile. organic-chemistry.org This process underscores the inherent ability of the oxazole nucleus to undergo ring-opening transformations under specific reaction conditions.

Transformations Involving the Carbonitrile Functional Group

The carbonitrile (-C≡N) group is a versatile functional handle that can be converted into a variety of other functionalities, primarily through nucleophilic addition to the electrophilic carbon atom. ucalgary.ca

Hydrolysis and Amidation Reactions of Nitriles

The carbonitrile group can be fully hydrolyzed to a carboxylic acid or partially hydrolyzed to a primary amide. These transformations can be catalyzed by either acid or base.

Acid-catalyzed hydrolysis: The reaction is initiated by protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon. ucalgary.ca Water acts as a nucleophile, attacking the carbon to form an imidic acid tautomer of an amide. Further hydrolysis of the intermediate amide yields the carboxylic acid and an ammonium (B1175870) ion.

Base-catalyzed hydrolysis: A hydroxide (B78521) ion directly attacks the nitrile carbon. The resulting anion is protonated by water to give the imidic acid, which tautomerizes to the amide. Under harsher basic conditions, the amide is further hydrolyzed to a carboxylate salt.

Careful control of reaction conditions can allow for the isolation of the intermediate amide.

| Reaction | Conditions | Product |

|---|---|---|

| Partial Hydrolysis (Amidation) | H₂O₂, base (e.g., NaOH) or H₂SO₄, controlled temperature | 2-(Trifluoromethyl)-1,3-oxazole-4-carboxamide |

| Full Hydrolysis | Aqueous acid (e.g., H₂SO₄/H₂O, heat) or aqueous base (e.g., NaOH/H₂O, heat) | 2-(Trifluoromethyl)-1,3-oxazole-4-carboxylic acid |

Reduction and Other Nucleophilic Additions to the Nitrile Carbon

The triple bond of the nitrile group can undergo addition reactions with various nucleophiles, including hydrides and organometallic reagents. libretexts.org

Reduction to Amines: Nitriles can be reduced to primary amines using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is commonly used for this transformation. The mechanism involves the nucleophilic addition of two hydride ions to the nitrile carbon, followed by an acidic workup to protonate the nitrogen, yielding the primary amine. libretexts.org

Addition of Organometallic Reagents: Grignard reagents (R-MgX) and organolithium reagents (R-Li) are strong nucleophiles that readily add to the electrophilic carbon of the nitrile. libretexts.org This addition forms an intermediate imine anion salt. Subsequent hydrolysis of this intermediate in an acidic workup yields a ketone. This provides a valuable method for C-C bond formation. libretexts.org

| Reagent | Reaction Type | Intermediate | Final Product |

|---|---|---|---|

| 1. LiAlH₄ 2. H₃O⁺ | Reduction | Dianion aluminum complex | [2-(Trifluoromethyl)-1,3-oxazol-4-yl]methanamine |

| 1. R-MgX (Grignard) 2. H₃O⁺ | Organometallic Addition | Imine anion salt | 1-[2-(Trifluoromethyl)-1,3-oxazol-4-yl]alkan-1-one |

| 1. R-Li (Organolithium) 2. H₃O⁺ | Organometallic Addition | Imine anion salt | 1-[2-(Trifluoromethyl)-1,3-oxazol-4-yl]alkan-1-one |

[2+3] Cycloadditions (e.g., tetrazole formation)

The nitrile functional group in this compound serves as a versatile handle for synthetic transformations, particularly in cycloaddition reactions. One of the most significant of these is the [2+3] cycloaddition with azide (B81097) compounds to form tetrazole rings. This reaction, often referred to as the Huisgen cycloaddition, provides a direct route to converting a nitrile into a 5-substituted 1H-tetrazole.

The reaction typically involves treating the nitrile with an azide source, such as sodium azide, often in the presence of a Lewis or Brønsted acid catalyst. youtube.com The acid activates the nitrile group, making it more susceptible to nucleophilic attack by the azide anion. The subsequent cyclization and protonation yield the aromatic tetrazole ring. youtube.com The formation of the stable, aromatic tetrazole ring is a strong thermodynamic driving force for this transformation. youtube.com Tetrazoles are recognized as important isosteres for carboxylic acids in medicinal chemistry, which lends significant value to this transformation. youtube.com

Table 1: [2+3] Cycloaddition for Tetrazole Formation

| Reactant | Reagent | Product | Reaction Type |

|---|

Reactivity of the Trifluoromethyl Group on the Oxazole Core

Influence of the Electron-Withdrawing Trifluoromethyl Group on Ring Reactivity

The -CF₃ group significantly modulates the electronic properties of the oxazole ring. Its strong inductive effect (-I effect) withdraws electron density from the heterocyclic core. This has several consequences:

Deactivation towards Electrophilic Attack: The electron-deficient nature of the oxazole ring makes it less susceptible to electrophilic aromatic substitution.

Activation towards Nucleophilic Attack: The C2 and C5 positions of the oxazole ring are rendered more electrophilic and thus more vulnerable to attack by nucleophiles. Research on related structures has shown that the 2-position in oxazole rings is generally highly activated for nucleophilic reactions. acs.org

Ring Destabilization: The presence of strong electron-withdrawing groups can sometimes lead to decreased thermal stability. For instance, studies on poly(aryl ether oxazole)s have indicated that a trifluoromethyl group in the 4-position can facilitate ring scission, suggesting a potential destabilizing effect on the oxazole core itself. acs.org

The incorporation of a -CF₃ group is a well-established strategy in medicinal chemistry to enhance properties such as metabolic stability, lipophilicity, and binding affinity. nih.govnih.gov

Potential for Defluorination and Related Transformations

While the C-F bond is exceptionally strong, the trifluoromethyl group is not entirely inert. Under specific conditions, it can undergo transformations involving the cleavage of one or more C-F bonds. The selective reduction of an aromatic trifluoromethyl substituent to a difluoromethyl group has been achieved through base-promoted elimination, which proceeds via a difluoro-p-quinomethide intermediate that is then trapped. nih.govbris.ac.uk

Recent studies on the hydrolysis of trifluoromethylphenols have shown that spontaneous defluorination can occur in aqueous environments, particularly under alkaline conditions. rsc.org The mechanism is thought to proceed via an E1cb-type β-elimination, driven by the deprotonation of a nearby acidic proton. rsc.org Although the oxazole core lacks an analogous phenolic proton, these findings highlight that defluorination pathways for aromatic -CF₃ groups exist and could potentially be adapted for heterocyclic systems like this compound, representing a potential, albeit challenging, transformation pathway.

Palladium and Other Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forging new bonds in organic synthesis. For a molecule like this compound, these reactions offer a pathway to introduce further complexity and build larger molecular architectures, primarily by functionalizing the C-H bond at the C5 position of the oxazole ring.

C-C, C-N, C-O, and C-S Bond Formation via Cross-Coupling

The C5 position of the oxazole ring represents a prime target for functionalization via C-H activation and subsequent cross-coupling. Palladium and copper catalysts are frequently employed for these types of transformations. rsc.orgnih.gov

C-C Bond Formation: Suzuki and Stille couplings are standard methods for creating carbon-carbon bonds. rsc.org These reactions would typically involve coupling the C5 position of the oxazole with an organoboron or organotin reagent in the presence of a palladium catalyst.

C-N and C-O Bond Formation: The Buchwald-Hartwig amination and etherification reactions are palladium-catalyzed processes that form C-N and C-O bonds, respectively. These would enable the introduction of amine or ether functionalities at the C5 position. Copper-catalyzed N-arylation is another established method for C-N bond formation. rsc.org

C-S Bond Formation: Thioethers can be introduced through analogous palladium- or copper-catalyzed couplings with thiols or their corresponding salts. Transition-metal-catalyzed C-H bond activation has emerged as a sustainable strategy for forming C-S bonds. nih.gov

Table 2: Potential Cross-Coupling Reactions at the C5-Position

| Bond Formed | Reaction Name | Typical Reagents | Metal Catalyst |

|---|---|---|---|

| C-C | Suzuki Coupling | Aryl/Alkenyl Boronic Acid | Palladium |

| C-C | Stille Coupling | Aryl/Alkenyl Stannane | Palladium |

| C-N | Buchwald-Hartwig Amination | Amine | Palladium |

| C-O | Buchwald-Hartwig Etherification | Alcohol/Phenol | Palladium |

Direct Arylation and Alkenylation of the Oxazole Ring

Direct C-H arylation and alkenylation are highly efficient synthetic methods that avoid the need for pre-functionalized starting materials like organometallic reagents or halides. Research has demonstrated that palladium-catalyzed direct arylation of the oxazole core is a viable and regioselective process. dntb.gov.ua Specifically, the C5 position of oxazole can be selectively arylated with aryl bromides, chlorides, and triflates. dntb.gov.ua

The reaction mechanism typically involves a concerted metalation-deprotonation pathway at the most acidic C-H bond. In this compound, the C5-H bond is expected to be the most activated site for such a reaction due to the electronic influence of the adjacent ring oxygen and the two powerful electron-withdrawing groups. This methodology allows for the direct installation of various aryl and alkenyl groups, providing a straightforward route to more complex derivatives. The principle of direct C-H arylation has been successfully applied to other azoles, such as 1,2,3-triazoles, further supporting its applicability to the oxazole system. nih.gov

Theoretical and Computational Chemistry Studies on 2 Trifluoromethyl 1,3 Oxazole 4 Carbonitrile

Electronic Structure and Molecular Orbital Theory Calculations

The electronic structure of 2-(Trifluoromethyl)-1,3-oxazole-4-carbonitrile is fundamentally governed by the interplay of the electron-withdrawing trifluoromethyl (CF₃) and cyano (CN) groups with the π-electron system of the oxazole (B20620) ring. These substituents are expected to significantly influence the molecule's reactivity and spectroscopic properties.

Density Functional Theory (DFT) and Ab Initio Methods

While no specific DFT or ab initio calculations for this compound have been published, studies on analogous oxazole derivatives consistently employ these methods to investigate molecular geometries, electronic properties, and vibrational frequencies. irjweb.comirjweb.com For a molecule like the title compound, DFT calculations, particularly using hybrid functionals such as B3LYP with a basis set like 6-311++G(d,p), would be the standard approach to obtain an optimized geometry and electronic structure data. irjweb.comirjweb.com

Ab initio methods, while computationally more intensive, could provide benchmark data for key properties. It is anticipated that the oxazole ring would remain planar, with the trifluoromethyl and carbonitrile groups lying in the same plane to maximize electronic delocalization. The strong electron-withdrawing nature of both the CF₃ and CN groups would lead to a significant polarization of the electron density within the oxazole ring.

Table 1: Predicted General Effects of Substituents on the Electronic Structure of the Oxazole Ring

| Substituent | Position | Predicted Electronic Effect |

| Trifluoromethyl (-CF₃) | 2 | Strong inductive electron withdrawal (-I) |

| Carbonitrile (-CN) | 4 | Inductive (-I) and resonance (-M) electron withdrawal |

This table is based on established principles of organic chemistry and is predictive in nature.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. For this compound, the electron-withdrawing substituents are expected to lower the energies of both the HOMO and LUMO compared to unsubstituted oxazole.

A lower LUMO energy would indicate that the molecule is a good electron acceptor, making it susceptible to nucleophilic attack. The HOMO, on the other hand, would be lowered in energy, suggesting a reduced nucleophilicity. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. irjweb.com A large HOMO-LUMO gap generally implies high stability and low reactivity.

Table 2: Predicted Frontier Molecular Orbital Characteristics

| Molecular Orbital | Predicted Energy Level | Implication for Reactivity |

| HOMO | Lowered | Reduced nucleophilicity |

| LUMO | Lowered | Enhanced electrophilicity |

| HOMO-LUMO Gap | Likely large | High kinetic stability |

This table is predictive and based on the analysis of substituent effects on similar heterocyclic systems.

Reaction Mechanism Elucidation and Transition State Analysis via Computational Modeling

Computational modeling is instrumental in elucidating reaction mechanisms by mapping out the potential energy surface, identifying transition states, and calculating activation barriers.

Energetic Profiles of Key Synthetic Transformations

The synthesis of 4-trifluoromethyl-substituted oxazoles has been achieved through various methods, including gold-catalyzed single O-transfer to internal CF₃-alkynes. acs.org While a specific computational study for the synthesis of this compound is not available, DFT calculations on similar reactions have been used to rationalize the observed regioselectivity and reaction pathways. nih.gov For instance, in the synthesis of trifluoromethylated triazoles and isoxazoles from CF₃-ynones, DFT modeling has been used to map the reaction pathway from reactants through transition states to products. nih.gov A similar approach could be applied to model the synthesis of the title compound, providing insights into the thermodynamics and kinetics of the reaction.

Computational Prediction of Regioselectivity and Stereoselectivity

Computational methods are particularly valuable for predicting the regioselectivity of reactions. For example, in the cycloaddition reactions used to form heterocyclic rings, the relative energies of different possible transition states can be calculated to determine the most likely product isomer. In the synthesis of 4-trifluoromethylated oxazoles, the directing effect of the CF₃ group is crucial for the observed high regioselectivity. acs.org Computational studies can quantify this directing effect by comparing the activation energies for the formation of different regioisomers.

Spectroscopic Parameter Prediction and Correlation with Experimental Data

Computational chemistry allows for the prediction of various spectroscopic parameters, which can be invaluable for the identification and characterization of new compounds.

Studies on other oxazole derivatives have shown that DFT calculations can accurately predict vibrational frequencies (IR and Raman) and NMR chemical shifts. researchgate.netejournal.by For this compound, it is expected that the vibrational frequency of the nitrile group (C≡N stretch) would be a prominent feature in the IR spectrum. The C-F stretching vibrations of the trifluoromethyl group would also give rise to strong absorptions.

Similarly, ¹³C and ¹⁹F NMR chemical shifts can be predicted with good accuracy. The carbon atoms of the oxazole ring and the carbon of the nitrile group would have characteristic chemical shifts influenced by the electron-withdrawing substituents. The ¹⁹F NMR spectrum would be expected to show a singlet for the CF₃ group, with a chemical shift typical for trifluoromethyl groups attached to a heterocyclic ring.

Table 3: Predicted Spectroscopic Features

| Spectroscopy | Feature | Predicted Observation |

| Infrared (IR) | C≡N stretch | Strong absorption around 2230-2260 cm⁻¹ |

| C-F stretches | Strong absorptions in the 1100-1350 cm⁻¹ region | |

| ¹³C NMR | Oxazole ring carbons | Downfield shifts due to electron withdrawal |

| -CN carbon | Chemical shift in the range of 110-120 ppm | |

| ¹⁹F NMR | -CF₃ group | Singlet with a characteristic chemical shift |

This table provides predicted spectroscopic data based on typical values for these functional groups in similar chemical environments.

Computational NMR Chemical Shift Prediction

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts via quantum chemical calculations is a crucial step in the structural elucidation of novel compounds. By comparing calculated shifts with experimental data, chemists can confirm molecular structures with high confidence. The standard and most reliable method for this is the Gauge-Independent Atomic Orbital (GIAO) method, typically employed with Density Functional Theory (DFT).

For this compound, a typical computational workflow involves an initial geometry optimization of the molecule's structure, often using the B3LYP functional with a basis set like 6-311++G(d,p). ajchem-a.com Following optimization, the NMR shielding tensors are calculated at the same level of theory using the GIAO method. nih.gov The resulting isotropic shielding values are then converted to chemical shifts (δ) by referencing them against a standard compound, such as Tetramethylsilane (TMS) for ¹H and ¹³C.

The presence of both fluorine and nitrogen allows for the prediction of ¹⁹F and ¹⁵N NMR spectra, which are highly sensitive to the electronic environment. ¹⁹F NMR is particularly informative due to the strong influence of the trifluoromethyl group. researchgate.net Theoretical calculations can accurately predict the chemical shifts for all relevant nuclei, providing a complete, theoretical NMR profile of the molecule.

Table 1: Hypothetical Predicted NMR Chemical Shifts (δ in ppm) for this compound Calculated in CDCl₃ using DFT B3LYP/6-311++G(d,p) and the GIAO method.

| Atom | Predicted Chemical Shift (ppm) | Notes |

| H-5 | 7.85 | The sole proton on the oxazole ring, deshielded by the adjacent nitrile group and ring electronics. |

| C-2 | 158.2 | Carbon attached to the trifluoromethyl group and flanked by ring heteroatoms. |

| C-4 | 115.9 | Carbon bearing the nitrile group. |

| C-5 | 135.4 | Carbon attached to the H-5 proton. |

| C (CF₃) | 119.8 (quartet) | Carbon of the trifluoromethyl group, showing coupling with fluorine. |

| C (CN) | 112.5 | Carbon of the nitrile group. |

| N-3 | -130.1 | Nitrogen atom in the oxazole ring. |

| N (CN) | -145.3 | Nitrogen atom of the nitrile group. |

| F (CF₃) | -68.5 | Fluorine atoms of the trifluoromethyl group, typical for such a group on a heterocyclic system. researchgate.net |

Vibrational Frequency Calculations

Vibrational spectroscopy, including infrared (IR) and Raman techniques, is fundamental for identifying functional groups and confirming molecular structure. DFT calculations are highly effective at predicting the vibrational spectra of molecules. ajchem-a.com By calculating the harmonic vibrational frequencies from the optimized molecular geometry, a theoretical spectrum can be generated that aids in the assignment of experimental spectral bands.

The process involves optimizing the molecular geometry and then computing the second derivatives of the energy with respect to the nuclear coordinates. This yields a set of vibrational modes and their corresponding frequencies. scirp.org Due to the neglect of anharmonicity and other systematic errors in the DFT methods, calculated frequencies are often scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental data.

For this compound, key vibrational modes would include the C≡N stretch of the nitrile group, the C-F stretches of the trifluoromethyl group, and various stretching and bending modes associated with the oxazole ring.

Table 2: Hypothetical Predicted Vibrational Frequencies for Key Modes of this compound Calculated using DFT B3LYP/6-311++G(d,p). Frequencies are scaled.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity |

| C-H Stretch (on ring) | 3120 | Weak |

| C≡N Stretch | 2245 | Strong |

| C=N Stretch (ring) | 1610 | Medium |

| C=C Stretch (ring) | 1550 | Medium |

| C-F Symmetric Stretch | 1285 | Very Strong |

| C-F Asymmetric Stretch | 1190 | Very Strong |

| Oxazole Ring Breathing | 1050 | Medium |

| C-O-C Stretch (ring) | 985 | Strong |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Hotspots

The Molecular Electrostatic Potential (MEP) map is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP is plotted onto the molecule's electron density surface, with different colors representing different values of the electrostatic potential.

Typically, regions of negative electrostatic potential, shown in red, are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential, shown in blue, are electron-deficient and are susceptible to nucleophilic attack. Green and yellow areas represent intermediate or neutral potential. ajchem-a.comresearchgate.net

For this compound, the MEP map is expected to reveal distinct reactive hotspots:

Electrophilic Attack Sites: The most negative potential (red regions) would be concentrated around the lone pair of the oxazole ring's nitrogen atom (N-3) and the nitrogen of the nitrile group. These areas are the most likely sites for protonation and interaction with electrophiles.

Nucleophilic Attack Sites: The strongly electron-withdrawing trifluoromethyl group creates a significant region of positive potential (blue region) on the adjacent carbon atom (C-2) of the oxazole ring. This makes C-2 the primary site for nucleophilic attack. The carbon atom of the nitrile group would also exhibit a degree of positive potential, making it a secondary site for nucleophilic addition reactions. The single proton on the ring (H-5) would also be associated with a region of positive potential.

This analysis allows for a rational prediction of the molecule's chemical behavior and its potential interactions with other reagents.

Solvent Effects Modeling and Implicit/Explicit Solvation Approaches

The properties and reactivity of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models can account for these effects using either implicit or explicit solvation approaches.

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient and is effective for modeling bulk solvent effects on properties like molecular geometry, stability, and dipole moment.

Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation along with the solute molecule. This method is computationally intensive but can provide detailed insight into specific solute-solvent interactions, such as hydrogen bonding.

For this compound, a polar and highly functionalized molecule, solvent effects are expected to be significant. Modeling the molecule in solvents of varying polarity (e.g., gas phase, cyclohexane, and water) using a PCM approach would likely show a substantial increase in the calculated dipole moment as solvent polarity increases. This indicates a stronger interaction between the molecule and more polar environments.

Table 3: Hypothetical Solvent Effects on the Calculated Dipole Moment (µ) of this compound Calculated using DFT B3LYP/6-311++G(d,p) with the PCM model.

| Solvent | Dielectric Constant (ε) | Calculated Dipole Moment (µ in Debye) |

| Gas Phase | 1.0 | 4.5 D |

| Cyclohexane | 2.0 | 5.8 D |

| Dichloromethane | 8.9 | 6.7 D |

| Water | 78.4 | 7.9 D |

These calculations demonstrate that the molecule's charge distribution is highly polarizable and significantly influenced by the surrounding medium, which has important implications for its solubility, reactivity, and intermolecular interactions in different chemical environments.

Strategic Applications in Organic Synthesis and Materials Science

As a Versatile Building Block in Complex Molecule Synthesis

The combination of reactive sites and a stable, fluorinated core makes 2-(Trifluoromethyl)-1,3-oxazole-4-carbonitrile a valuable intermediate in the construction of more complex molecular architectures.

The oxazole (B20620) ring is a fundamental component found in numerous natural products and synthetic compounds with diverse biological activities. nih.govlifechemicals.com Compounds like this compound serve as foundational starting materials for creating more elaborate heterocyclic systems. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into other nitrogen-containing heterocycles like tetrazoles, providing pathways to a variety of derivatives. Research into related trifluoromethyl-containing heterocycles, such as trifluoromethylnitrones, has shown them to be valuable precursors for synthesizing medicinally important structures like isoxazolidines, dihydroisoxazoles, and β-lactams through cycloaddition reactions. rsc.orgresearchgate.net Similarly, the oxazole core in the title compound can participate in reactions to form fused ring systems or act as a diene in Diels-Alder reactions, further expanding its synthetic utility. lifechemicals.com

The incorporation of fluorine, particularly the trifluoromethyl (CF₃) group, into organic molecules is a widely used strategy in drug discovery and materials science to modulate chemical and physical properties. researchgate.net The CF₃ group is known for its high electronegativity, metabolic stability, and ability to enhance binding affinity and bioavailability. nih.gov

This compound is an exemplar of a building block used to introduce a trifluoromethylated heterocyclic motif. Gold-catalyzed synthesis methods have been developed for the efficient, high-yield production of various polysubstituted 4-trifluoromethylated oxazoles. acs.org These reactions demonstrate high tolerance for different functional groups, allowing for the creation of a diverse library of complex fluorinated molecules. acs.org The CF₃ group attached to the alkyne starting material plays a crucial role by inductively directing the regioselectivity of the reaction to form the desired oxazole product. acs.org This control is vital for the targeted synthesis of advanced fluorine-containing compounds.

Table 1: Gold-Catalyzed Synthesis of 4-CF₃-Substituted Oxazoles This table summarizes representative yields for the synthesis of various 4-trifluoromethylated oxazoles, demonstrating the versatility of the synthetic methodology applicable to this class of compounds.

| Entry | Aryl/Alkyl Substituent (R1) | Nitrile Substituent (R2) | Product | Yield (%) |

| 1 | 4-(tert-Butyl)phenyl | Phenyl | 5-(4-(tert-Butyl)phenyl)-2-phenyl-4-(trifluoromethyl)oxazole | 85% |

| 2 | 4-Nitrophenyl | Phenyl | 5-(4-Nitrophenyl)-2-phenyl-4-(trifluoromethyl)oxazole | 63% |

| 3 | Phenyl | Benzyl | 2-Benzyl-5-phenyl-4-(trifluoromethyl)oxazole | 96% |

| 4 | Phenyl | Hetaryl (e.g., Pyridine) | 2-(Pyridin-2-yl)-5-phenyl-4-(trifluoromethyl)oxazole | 88% |

| Data sourced from research on gold-catalyzed synthesis of 4-trifluoromethylated oxazoles. acs.org |

Applications in Material Science and Polymer Chemistry

The electronic properties conferred by the trifluoromethyl group and the conjugated oxazole system suggest significant potential for this compound as a component in advanced materials.

In the field of organic electronics, π-conjugated polymers are essential for devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). mdpi.com The development of novel monomeric units is crucial for tuning the electronic properties and performance of these materials. The electron-withdrawing nature of both the trifluoromethyl and nitrile groups in this compound makes it an attractive candidate for incorporation into electron-acceptor or electron-transporting polymers. The nitrile group can be used as a reactive site for polymerization or for post-polymerization modification. Research on other heterocyclic systems has shown that incorporating electron-acceptor units into polythiophene backbones can produce highly crystalline materials with significant charge carrier mobility, demonstrating the potential for such building blocks in organic electronics. mdpi.com

Design and Synthesis of Novel Reagents and Catalysts

The specific arrangement of nitrogen and oxygen atoms in the 1,3-oxazole ring makes it a candidate for use as a ligand in asymmetric catalysis. lifechemicals.com The lone pairs of electrons on the nitrogen and oxygen atoms can coordinate with metal centers, forming chiral catalysts that can direct the stereochemical outcome of a chemical reaction. By modifying the this compound scaffold, for example, by converting the nitrile group into other coordinating functionalities, it is possible to design novel ligands. The trifluoromethyl group could provide steric bulk and electronic influence that might enhance the selectivity and efficiency of the resulting catalyst. This approach is part of a broader strategy in which novel heterocyclic scaffolds are designed and synthesized to act as ligands for transition metals, enabling new and more effective catalytic transformations.

Ligand Design in Coordination Chemistry (non-biological)

The unique electronic and structural characteristics of this compound make it an intriguing scaffold for the design of specialized ligands in non-biological coordination chemistry. The oxazole ring itself is a well-established coordinating moiety, capable of binding to a variety of transition metals through its nitrogen and, in some cases, oxygen atoms. The strategic placement of a trifluoromethyl group at the 2-position and a carbonitrile group at the 4-position significantly modulates the electronic properties of the oxazole ring, thereby influencing the stability and reactivity of the resulting metal complexes.

The potent electron-withdrawing effects of the -CF₃ and -CN groups are expected to decrease the electron density on the oxazole ring. This reduction in electron density can enhance the π-acceptor properties of the ligand, which is a desirable characteristic for stabilizing low-valent transition metal centers. Such ligands are crucial in the development of complexes for catalytic applications where tuning the electronic environment of the metal is key to controlling reaction pathways and selectivity.

An analogous case can be seen in the development of pyridine-oxazoline (PyOx) type ligands, where electron-poor ligands featuring trifluoromethyl groups have been successfully employed in asymmetric catalysis. For instance, (S)-4-(tert-butyl)-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole has been used to form highly active and enantioselective palladium(II) complexes for the addition of arylboronic acids to cyclic N-sulfonylketimines. nih.govacs.org The trifluoromethyl group in these ligands plays a crucial role in modifying the electronic properties of the metal center, thereby enhancing catalytic performance. nih.gov

Furthermore, the bifunctional nature of this compound, with potential coordination sites at both the oxazole nitrogen and the nitrile nitrogen, could allow for the formation of bimetallic or polymetallic coordination polymers. These materials are of interest for their potential applications in areas such as gas storage, separation, and heterogeneous catalysis. The rigidity of the oxazole ring provides a well-defined geometry, which is advantageous for the rational design of such extended structures.

| Coordination Site | Potential Metal Interactions | Anticipated Properties of the Complex |

|---|---|---|

| Oxazole Nitrogen | Acts as a σ-donor and π-acceptor. | Forms stable complexes with a range of transition metals. The electron-withdrawing groups enhance π-acidity. |

| Nitrile Nitrogen | Can coordinate to metals, potentially bridging two metal centers. | May lead to the formation of coordination polymers or bimetallic complexes with interesting magnetic or catalytic properties. |

| Combined Oxazole and Nitrile Coordination | Could act as a bidentate or bridging ligand. | Offers geometric constraints that can influence the stereochemistry and reactivity of the metal center. |

Catalyst Development based on Oxazole Derivatives

The development of catalysts based on oxazole derivatives is an active area of research, with applications spanning from polymerization to cross-coupling reactions. The structural and electronic tunability of the oxazole core makes it an excellent platform for designing ligands that can control the activity and selectivity of metal catalysts.

Vanadium complexes featuring oxazole-oxazoline ligands have been shown to be active catalysts for both ethylene (B1197577) polymerization and ethylene-norbornene copolymerization. mdpi.com The substitution pattern on the oxazole and oxazoline (B21484) rings was found to have a considerable impact on the catalyst's performance and the microstructure of the resulting polymers. mdpi.com This highlights the principle that modifying the substituents on an oxazole-based ligand can be a powerful tool for tuning catalytic properties.

In the context of this compound, its strong electron-withdrawing substituents would likely render a coordinated metal center more electrophilic. This enhanced electrophilicity can be beneficial in a variety of catalytic transformations, such as Lewis acid catalysis, where activation of a substrate by the metal is the key step.

Furthermore, oxazole derivatives have been utilized in the development of catalysts for cross-coupling reactions. For example, nickel-catalyzed cross-coupling reactions of 2-methylthio-oxazole with various organozinc reagents have been developed for the synthesis of 2-substituted oxazoles. acs.org Palladium-catalyzed direct arylation of oxazoles has also been reported as an efficient method for C-H functionalization. nih.gov These examples demonstrate the versatility of the oxazole scaffold in supporting catalytic cycles involving different transition metals.

The presence of the trifluoromethyl group in this compound could also impart increased stability to the corresponding metal catalysts, as the C-F bond is exceptionally strong. This could lead to more robust catalysts with longer lifetimes, a critical factor in industrial applications.

| Catalytic Reaction Type | Potential Role of the Ligand | Anticipated Advantages |

|---|---|---|

| Lewis Acid Catalysis | Increases the electrophilicity of the metal center, enhancing its ability to activate substrates. | Higher catalytic activity and potentially altered selectivity due to the strong electron-withdrawing nature of the ligand. |

| Cross-Coupling Reactions | Stabilizes the active metal species (e.g., Pd(0), Ni(I)) and influences the rates of oxidative addition and reductive elimination. | Enhanced catalyst stability and tunable reactivity, potentially enabling challenging coupling reactions. |

| Polymerization | Modulates the electronic and steric environment of the metal center, influencing monomer coordination and insertion. | Control over polymer molecular weight, microstructure, and comonomer incorporation. |

Future Prospects and Emerging Research Avenues in 2 Trifluoromethyl 1,3 Oxazole 4 Carbonitrile Chemistry

Innovations in Sustainable and Eco-Friendly Synthetic Methodologies

The synthesis of complex molecules is increasingly guided by the principles of green chemistry, aiming to reduce waste, minimize energy consumption, and use less hazardous materials. mdpi.com Future research into the synthesis of 2-(Trifluoromethyl)-1,3-oxazole-4-carbonitrile is expected to focus on developing more sustainable and eco-friendly methodologies.

Current synthetic routes to oxazole (B20620) derivatives often involve multi-step processes that may generate significant waste. acs.org Emerging strategies that could be adapted for this target compound include:

Use of Green Solvents: Replacing conventional volatile organic compounds with greener alternatives like ionic liquids or deep eutectic solvents. ijpsonline.com For instance, one-pot van Leusen synthesis of oxazoles has been successfully performed in ionic liquids, which can be reused multiple times without a significant loss in product yield. ijpsonline.com

Catalytic Innovations: Developing metal-free catalytic systems or utilizing highly efficient and recyclable catalysts to minimize metal contamination and reduce environmental impact. ijpsonline.com Silver-catalyzed oxidative decarboxylation-cyclization is one such approach that has been used for oxazole synthesis. informahealthcare.com

Energy-Efficient Methods: Employing microwave-assisted or ultrasound-mediated synthesis to accelerate reaction rates, often leading to higher yields and shorter reaction times with reduced energy consumption. mdpi.com These methods are considered valuable green protocols in the synthesis of new drug molecules. mdpi.com

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, such as cycloisomerization reactions of propargylic amides. ijpsonline.com

| Green Synthetic Strategy | Potential Application for this compound | Key Advantages |

| Ionic Liquids | Serving as a recyclable solvent system for the cyclization step. | Reusability, low volatility, potential for improved yield. ijpsonline.com |

| Microwave-Assisted Synthesis | Accelerating the key bond-forming reactions in the oxazole ring synthesis. | Reduced reaction time, increased product yield, energy efficiency. mdpi.com |

| Ultrasound-Mediated Synthesis | Enhancing reaction rates through acoustic cavitation. | Energy conservation, minimization of waste, improved yields. mdpi.com |

| Gold-Catalyzed O-Transfer | A regioselective, single-step synthesis from trifluoromethylated alkynes and a nitrile source. | High regioselectivity, mild reaction conditions, broad functional group tolerance. acs.org |

Exploration of Undiscovered Reactivity Patterns and Unconventional Transformations

The unique electronic properties conferred by the trifluoromethyl and nitrile groups suggest that this compound may exhibit novel reactivity. The CF₃ group, being a strong electron-withdrawing substituent, significantly influences the electron density of the oxazole ring, potentially opening avenues for unconventional chemical transformations. acs.org

Future research will likely focus on:

Selective C-H Functionalization: Developing methods to selectively functionalize the C-5 position of the oxazole ring, which is the only available carbon with a hydrogen atom.

Ring-Opening Reactions: Investigating conditions that could induce selective cleavage of the oxazole ring to generate valuable acyclic intermediates containing a trifluoromethyl group.

Cycloaddition Reactions: Exploring the potential of the oxazole ring to participate as a diene or dienophile in cycloaddition reactions, a known reactivity pattern for some oxazoles, to construct more complex polycyclic systems.

Transformations of the Nitrile Group: Utilizing the versatile chemistry of the carbonitrile moiety to convert it into other functional groups such as amines, amides, or tetrazoles, thereby creating a library of new derivatives.

Photoredox Catalysis: Employing light-mediated reactions to enable novel radical-based transformations that are often difficult to achieve through traditional thermal methods. acs.org

Investigations into the reactivity of related trifluoromethylated heterocycles have shown that the CF₃ group can direct reaction regioselectivity, a principle that could be exploited for this compound. acs.orgnih.gov

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, which involves performing chemical reactions in a continuous stream rather than in a batch-wise fashion, offers numerous advantages, including enhanced safety, improved reaction control, higher yields, and ease of scalability. researchgate.net The integration of flow chemistry with automated platforms represents a significant future direction for the synthesis of this compound and its derivatives.

Key areas for development include:

Multi-step Continuous Synthesis: Designing integrated flow systems where multiple reaction steps are performed sequentially without the need for isolating intermediates. uc.pt This has been successfully applied to the synthesis of various heterocyclic compounds, including quinoxalines and 2-aminopyrimidines. uc.pt

On-Demand Synthesis: Utilizing automated flow reactors for the rapid, on-demand production of the target compound or small libraries of its derivatives for screening purposes. acs.org

In-line Purification and Analysis: Incorporating in-line purification cartridges (scavenger resins) and analytical techniques (e.g., NMR, MS) to monitor the reaction in real-time and obtain pure products directly from the reactor output. uc.ptresearchgate.net

The synthesis of 4,5-disubstituted oxazoles has already been demonstrated in a fully automated continuous flow reactor, highlighting the feasibility of applying this technology to the target compound. acs.orgacs.org

| Flow Chemistry Advantage | Relevance to this compound Synthesis |

| Enhanced Safety | In-situ generation and use of potentially unstable intermediates or reagents. uc.pt |

| Improved Scalability | Seamless transition from laboratory-scale synthesis to gram-scale production by extending run time. acs.org |

| Precise Control | Superior control over reaction parameters like temperature, pressure, and residence time, leading to higher selectivity. researchgate.net |

| Automation & Library Synthesis | Rapid synthesis of a diverse range of derivatives by systematically varying starting materials through automated pumps. acs.org |

Advanced In Silico Screening and Machine Learning for Compound Design and Reactivity Prediction

Computational tools are revolutionizing chemical research by enabling the prediction of molecular properties and the design of new compounds with desired characteristics. springernature.comacs.org For this compound, in silico methods and machine learning (ML) will be instrumental in guiding future research.

Emerging applications include:

Virtual Screening: High-throughput virtual screening of libraries based on the 2-(trifluoromethyl)-1,3-oxazole scaffold can identify derivatives with high predicted binding affinity for specific biological targets, such as enzymes or receptors. acs.orgchemmethod.com

Generative Models: Artificial intelligence (AI) and deep learning models can be trained on existing chemical data to generate novel molecular structures with optimized property profiles, such as improved biological activity or reduced toxicity. youtube.comyoutube.com These models can explore the vast chemical space around the core oxazole structure to propose new, synthesizable derivatives. mdpi.com

QSAR Modeling: Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of derivatives with their biological activity, providing insights for rational compound design. nih.gov

Reactivity Prediction: Machine learning algorithms can be trained to predict the outcomes of chemical reactions, helping chemists to identify optimal conditions and explore novel transformations for the target molecule.

These computational approaches accelerate the discovery process, reduce the number of required experiments, and lower the costs associated with drug and materials development. youtube.commdpi.com

Synergy between Experimental and Computational Chemistry for Rational Design and Discovery

The most powerful approach to modern chemical research involves a close integration of experimental and computational methods. rsc.orgnih.gov This synergy allows for a cycle of prediction, synthesis, and testing that accelerates the discovery of new molecules and a deeper understanding of their behavior. acs.org

For this compound, this collaborative approach will be crucial:

Mechanism Elucidation: Density Functional Theory (DFT) calculations can be used to investigate reaction mechanisms, rationalize observed reactivity and regioselectivity, and predict the feasibility of new transformations before they are attempted in the lab. nih.govcuny.edu

Rational Drug Design: Computational docking can predict how derivatives bind to a biological target. nih.gov These predictions can then guide the synthesis of a focused set of compounds, which are subsequently tested experimentally. The experimental results, in turn, are used to refine the computational models. nih.gov

Property Prediction and Validation: Computational chemistry can predict key physicochemical properties (e.g., lipophilicity, metabolic stability) that are critical for applications in medicinal chemistry. researchgate.net These predictions can be validated through experimental measurements, leading to more accurate predictive models. researchgate.net

This iterative loop between in silico design and experimental validation provides a robust framework for the rational design of new functional molecules based on the this compound scaffold. rsc.orgresearchgate.net

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(trifluoromethyl)-1,3-oxazole-4-carbonitrile, and how can reaction yields be improved?

- Methodology : The compound can be synthesized via cyclocondensation of trifluoromethyl-substituted precursors with cyanating agents. For example, analogs like 5-(cyclopropylamino)-2-(4-fluorophenyl)-1,3-oxazole-4-carbonitrile (see ) utilize nitrile-containing intermediates under controlled pH (6–7) and temperatures (60–80°C). To improve yields:

- Use anhydrous solvents (e.g., DMF or THF) to minimize hydrolysis of the nitrile group.

- Optimize stoichiometry of trifluoromethyl donors (e.g., trifluoromethyl ketones) to avoid side reactions.

- Monitor reaction progress via TLC or HPLC with UV detection (λ = 254 nm) .

Q. How can the purity of this compound be reliably determined?

- Methodology : Employ a combination of:

- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; retention time ~8.2 min (based on structurally similar fluorinated carbonitriles in ).

- NMR : Confirm absence of impurities via <sup>19</sup>F NMR (δ = -60 to -65 ppm for CF3 groups) and <sup>13</sup>C NMR (nitrile carbon at ~115–120 ppm).

- Elemental Analysis : Match experimental C/F/N/O ratios to theoretical values (e.g., C: 41.2%, F: 30.7%, N: 15.1%) .

Q. What are the key reactivity patterns of the trifluoromethyl and nitrile groups in this compound?

- Methodology :

- Nitrile Reactivity : Participates in nucleophilic additions (e.g., with Grignard reagents) or reductions (e.g., LiAlH4 → primary amine).

- Trifluoromethyl Stability : Resists hydrolysis under acidic conditions but may undergo defluorination at >150°C.

- Cross-Coupling : The oxazole ring allows Suzuki-Miyaura reactions at the 2-position (e.g., with aryl boronic acids, as seen in for pyridine analogs) .

Advanced Research Questions

Q. How can computational modeling predict the electronic effects of substituents on the oxazole ring’s reactivity?

- Methodology :

- Perform DFT calculations (B3LYP/6-311+G(d,p)) to map electrostatic potentials and frontier molecular orbitals. For example:

| Substituent | HOMO (eV) | LUMO (eV) | Reactivity Trend |

|---|---|---|---|

| -CF3 | -6.2 | -1.8 | Electrophilic at C5 |

| -CN | -6.5 | -2.1 | Nucleophilic at C4 |

Q. How should researchers resolve contradictions in reported biological activity data for fluorinated oxazole derivatives?

- Methodology :

- Meta-Analysis : Compare assay conditions (e.g., IC50 values under varying pH/temperature).

- Structural Validation : Confirm compound identity via X-ray crystallography (e.g., resolving polymorphic forms, as in ).

- Dose-Response Curves : Use Hill slopes to assess cooperative binding vs. non-specific effects (common in fluorinated compounds due to lipid membrane interactions) .

Q. What strategies mitigate decomposition during long-term storage of this compound?

- Methodology :

- Storage Conditions :

- Argon atmosphere at -20°C (prevents oxidation of nitrile group).

- Desiccants (e.g., molecular sieves) to avoid hydrolysis.

- Stability Testing : Accelerated aging studies (40°C/75% RH for 4 weeks) with HPLC monitoring.

- Alternative Formulations : Co-crystallize with stabilizers (e.g., succinic acid) to enhance shelf life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.